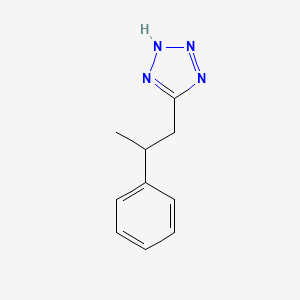
5-(2-phenylpropyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-phenylpropyl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 2-phenylpropyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agriculture, and materials science. The phenylpropyl group adds hydrophobic characteristics, making this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylpropyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylpropylamine with sodium azide and triethyl orthoformate in the presence of a catalyst. The reaction is usually carried out under reflux conditions, leading to the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylpropyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenylpropyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-phenylpropyl)-2H-tetrazole is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features allow it to interact with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials, including polymers and coatings. Its stability and functional versatility make it valuable in material science.
Mechanism of Action
The mechanism of action of 5-(2-phenylpropyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylpropyl group enhances its hydrophobic interactions, affecting membrane permeability and protein binding.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2H-tetrazole: Lacks the propyl group, making it less hydrophobic.
5-(2-methylpropyl)-2H-tetrazole: Contains a methyl group instead of a phenyl group, altering its reactivity and biological activity.
5-(2-ethylpropyl)-2H-tetrazole: Similar structure but with an ethyl group, affecting its chemical properties.
Uniqueness
5-(2-phenylpropyl)-2H-tetrazole is unique due to the presence of the phenylpropyl group, which enhances its hydrophobicity and potential for diverse applications. Its combination of stability, reactivity, and biological activity sets it apart from other tetrazole derivatives.
Properties
IUPAC Name |
5-(2-phenylpropyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(7-10-11-13-14-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAFMMTOVHSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














